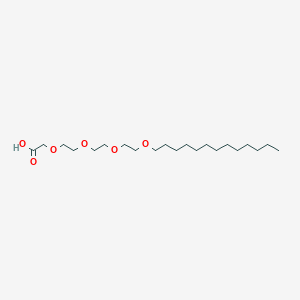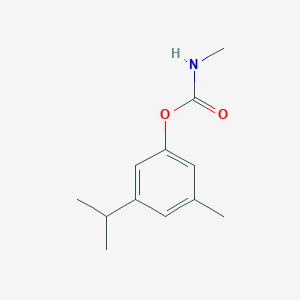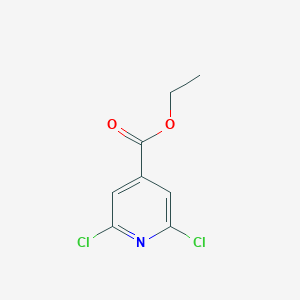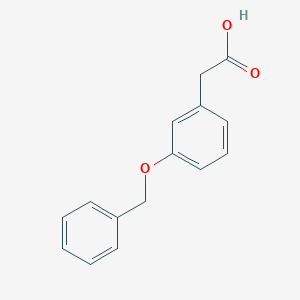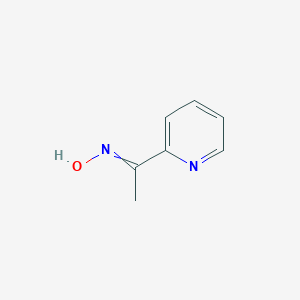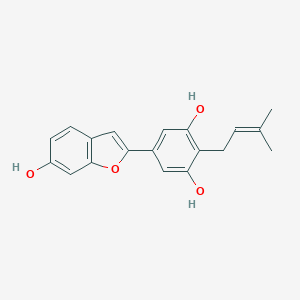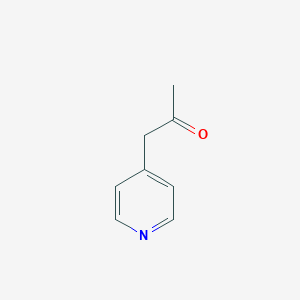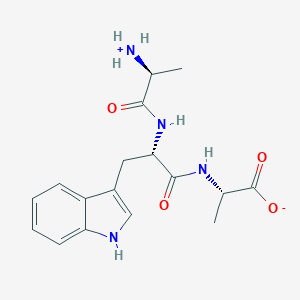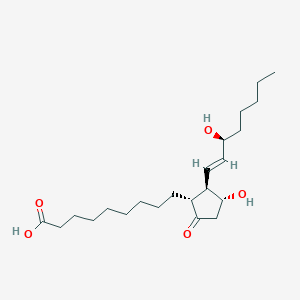
Acide 1a,1b-dihomo-PGE1
Vue d'ensemble
Description
9-oxo-11R,15S-dihydroxy-1a,1b-dihomo-13E-prostaenoic acid (9-oxo-DHP) is a natural product derived from the pyrolysis of a variety of plant oils, most notably linseed oil. It is a potent inhibitor of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. 9-oxo-DHP has been studied extensively in the laboratory setting and has been shown to possess a variety of biological activities, including anti-inflammatory, anti-carcinogenic, and anti-angiogenic effects.
Applications De Recherche Scientifique
Système cardiovasculaire
“Acide 1a,1b-dihomo-PGE1” est largement administré en clinique pour plusieurs indications, notamment la maladie vasculaire périphérique occlusive . Il joue un rôle important dans le système cardiovasculaire, aidant à gérer les affections liées au flux sanguin et à la santé cardiaque .
Traitement de la dysfonction érectile
Ce composé est également utilisé dans le traitement de la dysfonction érectile . Il contribue à la relaxation des vaisseaux sanguins et à l’augmentation du flux sanguin vers certaines zones du corps, aidant ainsi au traitement de la dysfonction érectile .
Cardiologie néonatale
En cardiologie néonatale, “this compound” est utilisé pour ses effets vasodilatateurs . Il contribue à la gestion de certaines affections cardiaques chez les nouveau-nés .
Biochimie lipidique
“this compound” est un produit du métabolisme COX de l’acide gras inhabituel 10,13,16-docosatriénoïque . Il joue un rôle crucial en biochimie lipidique, contribuant à notre compréhension du fonctionnement des lipides dans les cellules .
Sénescence cellulaire
Des recherches ont montré que les cellules sénescentes produisent de multiples lipides de signalisation appelés oxylipines, dont l’une est l’"this compound" . Ce composé renforce la sénescence cellulaire et permet la détection de la sénolyse
Mécanisme D'action
Target of Action
It is known that prostaglandins, in general, interact with specific prostaglandin receptors, which are part of the g protein-coupled receptor (gpcr) family . These receptors play a crucial role in various physiological processes.
Mode of Action
Prostaglandins typically exert their effects by binding to their specific receptors, triggering a cascade of intracellular events .
Biochemical Pathways
1a,1b-dihomo-PGE1 is produced from the COX metabolism of the unusual fatty acid 10,13,16-docosatrienoic acid . This metabolite has been recovered from incubations of whole sheep seminal vesicles
Result of Action
It is known that prostaglandins, in general, can have diverse effects, including the modulation of inflammation, vasodilation, and platelet aggregation .
Analyse Biochimique
Biochemical Properties
The biochemical reactions involving 1a,1b-dihomo-PGE1 are primarily mediated by the cyclooxygenase (COX) metabolism of the unusual fatty acid 10,13,16-docosatrienoic acid . This interaction with COX enzymes leads to the production of 1a,1b-dihomo-PGE1 .
Cellular Effects
In ex vivo preparations of rat aorta and rat platelet-rich plasma (PRP), 1a,1b-dihomo-PGE1 was found to be much less active than PGE1 itself . This suggests that 1a,1b-dihomo-PGE1 may have a different impact on cell signaling pathways, gene expression, and cellular metabolism compared to PGE1.
Molecular Mechanism
It is known that its effects are mediated through its interactions with COX enzymes . These interactions may lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects.
Metabolic Pathways
1a,1b-dihomo-PGE1 is involved in the COX metabolism of the unusual fatty acid 10,13,16-docosatrienoic acid . This metabolic pathway may involve interactions with various enzymes and cofactors, and could potentially affect metabolic flux or metabolite levels.
Propriétés
IUPAC Name |
9-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]nonanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O5/c1-2-3-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-4-5-7-10-13-22(26)27/h14-15,17-19,21,23,25H,2-13,16H2,1H3,(H,26,27)/b15-14+/t17-,18+,19+,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDDELUTDBQEMT-QZCLESEGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CCCCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347931 | |
| Record name | 9-{(1R,2R,3R)-3-Hydroxy-2-[(1E,3S)-3-hydroxy-1-octen-1-yl]-5-oxocyclopentyl}nonanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23452-98-4 | |
| Record name | 9-{(1R,2R,3R)-3-Hydroxy-2-[(1E,3S)-3-hydroxy-1-octen-1-yl]-5-oxocyclopentyl}nonanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





